molecular formula C12H10INO2 B3491807 N-(2-iodophenyl)-5-methylfuran-2-carboxamide

N-(2-iodophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B3491807
M. Wt: 327.12 g/mol
InChI Key: DXOMFJXECKRYJQ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-5-methylfuran-2-carboxamide is a carboxamide derivative featuring a 2-iodophenylamine moiety linked to a 5-methylfuran-2-carbonyl group. The 5-methyl substituent on the furan ring likely increases lipophilicity compared to non-methylated analogs, which could improve membrane permeability or alter solubility .

Properties

IUPAC Name

N-(2-iodophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c1-8-6-7-11(16-8)12(15)14-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMFJXECKRYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-5-methylfuran-2-carboxamide typically involves the coupling of 2-iodoaniline with 5-methylfuran-2-carboxylic acid. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a boronic acid derivative of 5-methylfuran-2-carboxylic acid . The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Phenyl derivatives without the iodine atom.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-iodophenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Synthetic Yield: The yield of carboxamides varies significantly with the acyl group. Benzamide derivatives (e.g., 5c) exhibit higher yields (81%) compared to furan-based analogs (5b: 69%), likely due to the superior electrophilicity of benzoyl chloride . The lower yield of compound 28 (46%) may reflect steric or electronic challenges posed by the morpholinosulfonyl substituent .

Purification : Furan- and thiophene-based carboxamides (5b, 7) often require column chromatography for purification, whereas simpler acetamide/benzamide derivatives (5a, 5c) are purified via recrystallization .

Substituent Effects: The 5-methyl group on the furan ring (as in the target compound and 28) increases molecular weight and lipophilicity, which may enhance bioavailability but reduce aqueous solubility.

Biological Activity

N-(2-iodophenyl)-5-methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, an iodophenyl group, and a carboxamide functional group. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.

Structural Characteristics

The molecular formula of this compound is C12_{12}H10_{10}I1_{1}N1_{1}O2_{2}, with a molecular weight of approximately 433.2 g/mol. The presence of the iodophenyl moiety enhances its reactivity and potential biological activity, while the furan ring contributes to its electronic properties and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This compound may modulate various biological pathways by binding to these targets, thus influencing cellular functions. Research indicates that it may serve as an inhibitor for certain enzymes involved in disease processes, particularly in cancer and neurodegenerative conditions .

Anticancer Activity

Preliminary studies suggest that this compound exhibits promising anticancer properties. Its structural similarity to other known anticancer agents allows it to potentially inhibit tumor growth through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act on specific receptors that regulate cell survival and apoptosis.

Neuroprotective Effects

Research also points towards the neuroprotective potential of this compound. Its ability to activate nuclear receptors like NURR1 may be beneficial in treating neurodegenerative diseases such as Parkinson's disease . The modulation of these receptors can lead to enhanced neuronal survival and reduced inflammation.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity against these cells.
  • Mechanistic Studies : Investigations into its mechanism revealed that it binds effectively to target proteins associated with cancer progression, leading to reduced cell viability and increased apoptosis in treated cells .
  • Comparative Analysis : A comparative study involving structurally similar compounds highlighted that this compound had superior activity profiles due to its unique structural attributes.

Data Summary Table

Compound NameStructural FeaturesUnique Aspects
This compoundIodophenyl group, furan ringEnhanced reactivity and potential biological activity
N-(4-iodophenyl)-2-(2-methoxyphenoxy)acetamideDifferent substitution patternDistinct biological activity potential
N-(2-iodophenyl)-4-methoxybenzamideMethoxy group instead of methylVariation in electronic properties due to methoxy substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-iodophenyl)-5-methylfuran-2-carboxamide
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N-(2-iodophenyl)-5-methylfuran-2-carboxamide

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